Rapid Prodrug Hydrolysis In Vivo
Prednisolone sodium succinate undergoes rapid and complete hydrolysis in vivo, with no intact prodrug detectable in plasma within 5 minutes following intravenous injection [1]. This contrasts with the reported slower hydrolysis of methylprednisolone sodium succinate [2] and the differential absorption and conversion kinetics observed for the phosphate ester [3].
| Evidence Dimension | Time to Complete Hydrolysis of Prodrug in Plasma |
|---|---|
| Target Compound Data | < 5 minutes |
| Comparator Or Baseline | Methylprednisolone sodium succinate: Hydrolysis occurs more slowly or distributes more extensively [2]; Prednisolone 21-phosphate: Complete hydrolysis prior to absorption in jejunum [3]. |
| Quantified Difference | Rapid (<5 min) vs. slower/different route-dependent hydrolysis |
| Conditions | Rat model, intravenous administration, HPLC plasma analysis |
Why This Matters
The rapid and complete conversion ensures a predictable and immediate onset of action for the active moiety, a critical factor in acute care settings requiring prompt therapeutic effect.
- [1] Boudinot FD, Jusko WJ. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats. J Pharmacokinet Biopharm. 1986;14(5):453-467. View Source
- [2] Kong A-N, Jusko WJ. Disposition of methylprednisolone and its sodium succinate prodrug in vivo and in perfused liver of rats. J Pharm Sci. 1991;80(5):409-415. View Source
- [3] Stewart BH, Amidon GL, Brabec RK. Uptake of prodrugs by rat intestinal mucosal cells. J Pharm Sci. 1986;75(10):940-945. View Source
